5-Methyl-5-nitrohexan-2-one chemical structure and physical properties
5-Methyl-5-nitrohexan-2-one chemical structure and physical properties
An In-Depth Technical Guide to 5-Methyl-5-nitrohexan-2-one
Introduction
5-Methyl-5-nitrohexan-2-one is a bifunctional organic compound featuring both a ketone and a tertiary nitroalkane group. Its molecular structure, with the chemical formula C7H13NO3, suggests a molecule with significant polarity and specific reactivity conferred by these two functional groups.[1][2] This guide provides a comprehensive analysis of its chemical structure, a predictive overview of its physicochemical properties based on established principles for ketones and nitroalkanes, and essential information on its analysis and safe handling. The content is tailored for researchers and professionals in drug development and chemical synthesis, offering insights into the causality behind its chemical behavior.
Molecular Structure and Identification
The identity and structural characteristics of 5-Methyl-5-nitrohexan-2-one are established through its unique identifiers and molecular arrangement.
Chemical Structure
The molecule consists of a hexane backbone. A carbonyl group (C=O) is located at the second carbon (C2), defining it as a ketone. At the fifth carbon (C5), a tertiary center is created by the attachment of both a methyl group (-CH3) and a nitro group (-NO2).
Caption: 2D Chemical Structure of 5-Methyl-5-nitrohexan-2-one.
Key Identifiers
The following table summarizes the essential identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-methyl-5-nitrohexan-2-one | [2] |
| CAS Number | 4604-49-3 | [2][3][4] |
| Molecular Formula | C7H13NO3 | [1][2][3] |
| Molecular Weight | 159.18 g/mol | [1][2][3] |
| SMILES | CC(=O)CCC(C)(C)[O-] | [1][2] |
| InChIKey | QWHNMIXUSPUHGO-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties: A Predictive Analysis
Experimental data on the physical properties of 5-Methyl-5-nitrohexan-2-one is not widely available. However, a robust predictive analysis can be conducted based on the well-understood characteristics of its ketone and nitroalkane functional groups.
Polarity, Boiling Point, and Intermolecular Forces
The presence of both a carbonyl group and a nitro group makes 5-Methyl-5-nitrohexan-2-one a highly polar molecule.[5] This high polarity results in strong dipole-dipole interactions between molecules, which are the dominant intermolecular forces.[6]
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Boiling Point : Due to these strong dipole-dipole forces, the boiling point is expected to be significantly higher than that of nonpolar hydrocarbons of similar molecular weight.[5][7] However, because the molecule lacks a hydrogen atom attached to a highly electronegative atom (like oxygen or nitrogen), it cannot form hydrogen bonds with itself. Consequently, its boiling point is predicted to be lower than that of a comparable alcohol.[7][8]
Solubility
The solubility of this compound is dictated by the balance between its polar functional groups and its nonpolar seven-carbon aliphatic chain.
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Water Solubility : Lower-chain ketones and nitroalkanes exhibit some water solubility because the oxygen atoms in the carbonyl and nitro groups can act as hydrogen bond acceptors for water molecules.[9][10] However, as the carbon chain length increases, this solubility rapidly decreases. Therefore, 5-Methyl-5-nitrohexan-2-one is expected to be only sparingly soluble in water.[6][11]
-
Organic Solvent Solubility : Like most nitroalkanes and ketones, it is expected to be readily soluble in common organic solvents such as benzene, acetone, and ether.[11]
Computed Properties Summary
Computational models provide further insight into the molecule's expected behavior, particularly relevant in drug discovery and development contexts.
| Computed Property | Value | Significance | Source(s) |
| XLogP3 | 0.6 | Indicates low lipophilicity and a preference for hydrophilic environments. | [2] |
| Topological Polar Surface Area (TPSA) | 62.9 Ų | Reflects the surface area occupied by polar atoms, suggesting potential for membrane permeability. | [12] |
| Hydrogen Bond Acceptor Count | 3 | The molecule can accept up to three hydrogen bonds from donor molecules (e.g., water), influencing its solubility. | [12] |
| Rotatable Bond Count | 3 | Indicates a moderate degree of conformational flexibility. | [12] |
| Complexity | 169 | A measure of the intricacy of the molecular structure. | [12] |
Reactivity and Stability
The chemical behavior of 5-Methyl-5-nitrohexan-2-one is governed by the reactivity of its two primary functional groups.
Influence of the Ketone Group
The carbonyl group is characterized by an electrophilic carbon atom and a nucleophilic oxygen atom.[9] This polarity makes the ketone susceptible to nucleophilic addition reactions at the carbonyl carbon, a cornerstone of ketone chemistry.
Influence of the Tertiary Nitro Group
Nitroalkanes are generally considered mild oxidizing agents and can react vigorously, and sometimes violently, with reducing agents, particularly at elevated temperatures and pressures.[13] They can also react with inorganic bases to form potentially explosive salts.[13] A key structural feature of 5-Methyl-5-nitrohexan-2-one is that the nitro group is attached to a tertiary carbon, meaning it lacks an α-hydrogen atom at that position. This structural feature prevents it from exhibiting the acidic character or undergoing the aci-nitro tautomerism that is characteristic of primary and secondary nitroalkanes.[11]
Overall Stability
Most nitroalkanes are relatively stable and can be distilled without decomposition under atmospheric pressure.[14][6] However, given their potential reactivity, especially with bases or reducing agents, appropriate precautions are necessary during handling and storage.[13]
Methodologies for Analysis
The purification and analysis of 5-Methyl-5-nitrohexan-2-one can be effectively achieved using standard chromatographic techniques.
Experimental Protocol: Reverse-Phase HPLC
A validated method for the analysis of this compound utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates compounds based on their hydrophobicity.
Step-by-Step Methodology:
-
Column Selection: A C18 (Newcrom R1 or equivalent) reverse-phase column is suitable for this separation.[4]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water. Phosphoric acid is added to control the pH and improve peak shape. For applications requiring mass spectrometry (MS) detection, volatile formic acid should be used instead of phosphoric acid.[4]
-
Sample Preparation: Dissolve a precisely weighed sample of 5-Methyl-5-nitrohexan-2-one in the mobile phase or a compatible solvent to a known concentration.
-
Injection and Elution: Inject the sample onto the HPLC system. Elute the compound using an isocratic or gradient flow of the mobile phase.
-
Detection: Monitor the column effluent using a UV detector at an appropriate wavelength or a mass spectrometer for more definitive identification.
-
Quantification: Determine the concentration of the analyte by comparing its peak area to that of a known standard.
Caption: General workflow for the analysis of 5-Methyl-5-nitrohexan-2-one by RP-HPLC.
Safety and Handling
Based on available safety data, 5-Methyl-5-nitrohexan-2-one is a hazardous substance that requires stringent safety protocols.
GHS Hazard Classification
The compound is classified with significant acute toxicity.
| Hazard Information | Details |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H310: Fatal in contact with skin. |
| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials. |
Handling Precautions
The "Fatal in contact with skin" classification necessitates extreme caution.
-
Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles.
-
Ventilation: All handling of this substance must be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors.
-
Exposure Avoidance: Avoid all contact with skin, eyes, and clothing. The precautionary statement P262 ("Do not get in eyes, on skin, or on clothing") must be strictly followed.
-
Emergency Procedures: In case of skin contact, immediately follow emergency procedures, which typically involve removing contaminated clothing and washing the affected area thoroughly with soap and water, while seeking immediate medical attention.
Conclusion
5-Methyl-5-nitrohexan-2-one is a polar, bifunctional molecule whose properties are derived from its ketone and tertiary nitro functionalities. While lacking extensive experimental data, its behavior can be reliably predicted as a compound with a relatively high boiling point, limited water solubility, and specific reactivity at its functional groups. Its most critical characteristic is its high acute dermal toxicity, which mandates rigorous safety measures during handling. The analytical methods outlined provide a clear path for its quantification and purification, making this guide a valuable resource for scientists working with this and structurally related compounds.
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